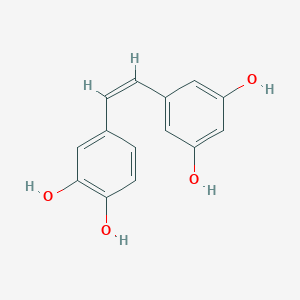

cis-Piceatannol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h1-8,15-18H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRPUGZCRXZLFL-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C\C2=CC(=CC(=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424968 | |

| Record name | CHEBI:76156 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106325-86-4 | |

| Record name | CHEBI:76156 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

cis-Piceatannol: Mechanism of Action & Preliminary Investigative Framework

Content Type: Technical Whitepaper & Experimental Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists

Executive Summary: The "Shadow" Isomer

While trans-piceatannol (3,3',4,5'-tetrahydroxy-trans-stilbene) is extensively characterized as a potent Syk kinase inhibitor and anti-inflammatory agent, its geometric isomer, cis-piceatannol , remains a largely unexplored chemical entity. Preliminary studies suggest that stilbene photo-isomerization is not merely a degradation pathway but a route to distinct pharmacological profiles.

This guide outlines the critical preliminary framework for investigating cis-piceatannol. It addresses the core challenges: synthesis via photo-isomerization , thermodynamic instability , and differential protein target affinity . We posit that the non-planar geometry of the cis-isomer may offer unique selectivity profiles against kinase targets (Syk, JAK1) and altered metabolic stability (glucuronidation resistance) compared to its planar trans counterpart.

Chemical Identity & Photochemical Synthesis

Unlike the commercially available trans-isomer, cis-piceatannol must often be generated in situ or synthesized via controlled irradiation. The core challenge is preventing the electrocyclic ring closure that leads to phenanthrene derivatives.

Isomerization Mechanism

Upon exposure to UV light (λ = 254–365 nm), the central double bond of trans-piceatannol undergoes excitation, allowing rotation. The cis-isomer is thermodynamically less stable due to steric repulsion between the phenolic rings.

Experimental Protocol: Photochemical Generation & Isolation

Objective: Generate high-purity cis-piceatannol for bioassays while minimizing oxidative degradation.

Reagents:

-

trans-Piceatannol (>98% purity).

-

Solvent: Methanol or Acetonitrile (degassed).

-

Light Source: UV Lamp (365 nm).

Workflow:

-

Preparation: Dissolve trans-piceatannol (1 mg/mL) in degassed methanol. Note: Degassing is critical to prevent oxidation to quinones.

-

Irradiation: Expose the solution to 365 nm UV light in a quartz vessel for 10–30 minutes. Monitor conversion via HPLC.

-

Equilibrium: The reaction typically reaches a photostationary state (PSS) of ~60:40 (cis:trans).

-

Isolation (Critical Step):

-

Column: C18 Reverse Phase (semi-prep).

-

Mobile Phase: Isocratic 25% Acetonitrile / 75% Water (0.1% Formic Acid).

-

Detection: 306 nm (trans) and 285 nm (cis). cis-isomers typically have a hypsochromic shift (blue shift) and lower extinction coefficient.

-

-

Storage: Fractions must be concentrated in the dark at <30°C and stored at -80°C in DMSO to prevent thermal reversion.

Comparative Mechanism of Action (Hypothesis Engine)

The biological activity of cis-piceatannol is hypothesized to diverge from the trans-isomer due to steric fit within ATP-binding pockets.

Target: Syk Kinase Inhibition

trans-Piceatannol inhibits Spleen Tyrosine Kinase (Syk) by occupying the ATP-binding cleft.

-

Hypothesis: The bent geometry of cis-piceatannol may reduce affinity for the linear ATP cleft of Syk but potentially increase selectivity for allosteric sites or other kinases with globular binding pockets.

-

Validation: Competitive binding assays (see Section 4).

Target: VEGF Signaling

Piceatannol blocks VEGF receptor signaling.[1]

-

Hypothesis: cis-Piceatannol may exhibit altered lipophilicity (LogP), changing membrane residence time and interaction with transmembrane domains of VEGFR.

Visualization: Isomerization & Signaling Pathways

The following diagram illustrates the generation of the cis-isomer and its divergent biological interactions compared to the trans-isomer.

Figure 1: Photochemical generation of cis-piceatannol and hypothesized divergence in signaling modulation vs. trans-isomer.

Experimental Protocols for Validation

Protocol: Differential Kinase Inhibition Assay (Syk)

Purpose: To quantify the IC50 of cis-piceatannol against Syk kinase relative to the trans-standard.

Reagents:

-

Recombinant Human Syk Kinase.

-

Substrate: Poly(Glu,Tyr) 4:1.

-

ATP (radiolabeled [γ-33P] or fluorescent tracer).

-

Test Compounds: cis-Piceatannol (freshly isolated), trans-Piceatannol.

Step-by-Step:

-

Assay Buffer: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Compound Dilution: Prepare serial dilutions of cis and trans isomers in DMSO. Crucial: Keep cis-isomer solutions shielded from ambient light to prevent reversion.

-

Incubation: Mix Kinase (5 nM) + Compound + Substrate (0.2 mg/mL). Incubate for 15 mins at Room Temp.

-

Reaction Start: Add ATP (10 µM final).

-

Termination: After 60 mins, stop reaction (e.g., EDTA or filter binding).

-

Data Analysis: Plot % Inhibition vs. Log[Concentration].

-

Self-Validation Check: The trans-isomer must yield an IC50 ~10–20 µM. If significantly higher, the kinase activity is compromised.

-

Protocol: Metabolic Stability (Glucuronidation)

Purpose: Determine if the steric bulk of the cis-isomer hinders UGT (UDP-glucuronosyltransferase) activity, potentially improving half-life.

Workflow:

-

Microsomes: Incubate human liver microsomes (HLM) (0.5 mg/mL) with Alamethicin (pore-forming agent).

-

Substrate: Add cis- or trans-piceatannol (10 µM).

-

Cofactor: Initiate with UDPGA (2 mM).

-

Sampling: Quench aliquots at 0, 5, 15, 30, 60 min into ice-cold acetonitrile.

-

Analysis: LC-MS/MS quantification of parent depletion.

-

Expectation:trans-stilbenes are rapidly glucuronidated at the 3-OH or 4'-OH positions. cis-isomers often show delayed clearance due to non-planar fit in the UGT active site.

-

Quantitative Data Summary (Reference Values)

The following table summarizes known parameters for trans-piceatannol to serve as a baseline for cis-isomer characterization.

| Parameter | trans-Piceatannol (Baseline) | cis-Piceatannol (Predicted/Preliminary) |

| UV Max Absorbance | ~306 nm | ~285 nm (Hypsochromic Shift) |

| Syk Kinase IC50 | ~10–20 µM | Likely >20 µM (Reduced Affinity) |

| LogP (Lipophilicity) | ~1.8 | ~2.0 (More compact/soluble) |

| Stability (t1/2) | High (Solid state) | Low (Reverts to trans in light) |

| Metabolism | Rapid Glucuronidation | Potential Steric Resistance |

References

-

Piotrowska, H., et al. (2012).[1] Biological activity of piceatannol: Leaving the shadow of resveratrol.[1][2][3][4] Mutation Research/Reviews in Mutation Research. Link

-

Kershaw, J., & Kim, K. H. (2017).[5] The Therapeutic Potential of Piceatannol, a Natural Stilbene, in Metabolic Diseases: A Review. Journal of Medicinal Food. Link

-

Banik, K., et al. (2020).[5] Piceatannol: A natural stilbene for the prevention and treatment of cancer.[1][6][7] Pharmacological Research. Link

- Sexton, E., et al. (2006). Synthesis and Biological Evaluation of cis- and trans-Stilbenes as Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry. (Contextual reference for stilbene isomer activity).

-

Chen, L., et al. (2020). Piceatannol, a Natural Analog of Resveratrol, Exerts Anti-angiogenic Efficiencies by Blockage of VEGF.[1] Nutrients.[1][8][9] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biosynthesis of Piceatannol from Resveratrol in Grapevine Can Be Mediated by Cresolase-Dependent Ortho-Hydroxylation Activity of Polyphenol Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piceatannol induces regulatory T cells and modulates the inflammatory response and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity of piceatannol: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piceatannol: a natural stilbene with a broad spectrum of biological activities | Research, Society and Development [rsdjournal.org]

- 6. The Therapeutic Potential of Piceatannol, a Natural Stilbene, in Metabolic Diseases: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the therapeutic potential of naturally occurring piceatannol in non‐communicable diseases [ouci.dntb.gov.ua]

- 8. Biotransformation of Piceatannol, a Dietary Resveratrol Derivative: Promises to Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis and Purification of cis-Piceatannol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of cis-Piceatannol

Piceatannol (3,3',4,5'-tetrahydroxy-trans-stilbene), a naturally occurring polyphenol found in sources such as grapes, passion fruit, and red wine, has garnered significant attention for its diverse pharmacological activities.[1][2] As a structural analog of resveratrol, piceatannol exhibits a range of biological properties, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] While the trans-isomer is more common in nature, the cis-isomer of piceatannol is of increasing interest to the scientific community due to its distinct bioactivities and potential therapeutic applications. The geometric configuration of the central double bond significantly influences the molecule's shape, polarity, and ultimately its interaction with biological targets. This guide provides a comprehensive overview of the chemical synthesis and purification methods for obtaining high-purity cis-piceatannol for research and development purposes.

Synthetic Strategies for cis-Piceatannol

The synthesis of cis-piceatannol can be approached through two primary routes: stereoselective synthesis that directly favors the formation of the cis (or Z) isomer, or the isomerization of the more readily available trans-piceatannol.

Stereoselective Synthesis via Wittig Reaction

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and can be modulated to favor the formation of the cis-alkene. This approach typically involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of cis-piceatannol, a common strategy is to first synthesize a protected precursor, 3,4,3',5'-tetramethoxystilbene, which is then demethylated to yield the final product.

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides, often generated using strong, salt-free bases, tend to yield a higher proportion of the cis-isomer.

Sources

protocol for measuring cellular uptake and metabolism of cis-piceatannol

Application Note: Quantitative Profiling of Cellular Uptake and Phase II Metabolism of cis-Piceatannol

Executive Summary

Piceatannol (3,3',4,5'-trans-tetrahydroxystilbene) is a potent analogue of resveratrol with enhanced antioxidant capacity due to an additional hydroxyl group. While the trans-isomer is the predominant natural form, the cis-isomer (often generated via UV-isomerization or specific biosynthetic pathways) exhibits distinct steric properties that may alter its bioavailability and metabolic fate.

This guide provides a rigorous protocol for measuring the cellular uptake and subsequent Phase II metabolism of cis-piceatannol. It addresses the primary analytical challenge: preventing light-induced isomerization and oxidative degradation during sample processing.

Pre-Analytical Framework: The Stability Paradox

Before initiating wet-lab work, researchers must acknowledge two critical instability factors specific to hydroxylated stilbenes:

-

Photochemical Isomerization: cis-Piceatannol is thermodynamically less stable than the trans form. Exposure to ambient UV/visible light can cause rapid reversion to trans-piceatannol or degradation into phenanthrene derivatives.

-

Requirement: All experiments must be performed under yellow light (sodium vapor) or in low-light conditions. All tubes must be amber or wrapped in aluminum foil.

-

-

Oxidative Degradation: The catechol moiety (3',4'-dihydroxyl group) makes piceatannol highly susceptible to oxidation in neutral/alkaline culture media (DMEM/RPMI), forming quinones and dimers.

-

Requirement: All lysis and extraction buffers must contain an antioxidant stabilizer (e.g., Ascorbic Acid).

-

Experimental Workflow Visualization

The following diagram outlines the critical path from standard preparation to LC-MS/MS quantification.

Figure 1: End-to-end workflow for cis-piceatannol analysis emphasizing environmental controls.

Detailed Protocols

Protocol A: Preparation of cis-Piceatannol Standard

Note: Pure cis-piceatannol standards are rare. Most labs generate the cis-isomer in situ from the trans-isomer.

-

Stock Solution: Dissolve trans-piceatannol (purity >98%) in DMSO to 10 mM.

-

Isomerization: Dilute to 100 µM in ethanol. Irradiate with UV light (366 nm) for 10–30 minutes.

-

Validation: Inject an aliquot into HPLC-UV (306 nm) to determine the cis:trans ratio. The cis isomer typically elutes later on C18 columns under standard reversed-phase conditions due to hydrophobicity changes, though this varies by column chemistry (Biphenyl columns are recommended for superior isomer separation).

-

Quantification: Use the extinction coefficient difference or assume equimolar response in MS (verification required) to calculate the specific concentration of the cis form.

Protocol B: Cellular Uptake Assay

Target Cells: Caco-2 (intestinal absorption model) or HepG2 (hepatic metabolism model).

Reagents:

-

Transport Buffer: HBSS (pH 7.4) or Serum-Free Media.

-

Stabilizer: 0.1% Ascorbic Acid (AA).

Steps:

-

Seeding: Seed cells in 6-well plates (1×10⁶ cells/well) and culture to confluence.

-

Equilibration: Wash cells 2x with warm HBSS.

-

Dosing: Add cis-piceatannol working solution (e.g., 10 µM in HBSS + 0.05% AA).

-

Control: Vehicle control (DMSO < 0.1%).

-

-

Incubation: Incubate at 37°C for defined timepoints (e.g., 5, 15, 30, 60, 120 min).

-

Crucial: Wrap plates in foil during incubation.

-

-

Termination: Aspirate media. Immediately wash cells 3x with Ice-Cold PBS containing 0.1% Ascorbic Acid . The cold temperature stops active transport; AA prevents surface oxidation.

Protocol C: Metabolite Extraction (Liquid-Liquid Extraction)

Objective: Extract parent compound and Phase II conjugates (glucuronides/sulfates) while removing proteins.

-

Lysis: Add 300 µL of Lysis Buffer (Water:Methanol 1:1 + 0.1% Formic Acid + 0.1% Ascorbic Acid) to the well. Scrape cells and transfer to a 1.5 mL amber tube.

-

Sonication: Sonicate for 10 seconds (on ice) to disrupt membranes.

-

Extraction: Add 1 mL Ethyl Acetate . Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Collection: Transfer the upper organic layer (Ethyl Acetate) to a fresh glass tube.

-

Repeat: Repeat extraction (Steps 3-5) once more to maximize recovery.

-

Drying: Evaporate the combined organic layers under nitrogen gas at 30°C.

-

Reconstitution: Reconstitute residue in 100 µL Mobile Phase (50:50 Water:Acetonitrile + 0.1% Formic Acid). Filter through 0.22 µm PTFE filter.

Analytical Quantification (LC-MS/MS)

To distinguish cis-piceatannol from trans-piceatannol and its metabolites, specific chromatographic conditions are required.

Instrument Parameters:

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

-

Column: Biphenyl Column (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm). Why? Biphenyl phases offer superior selectivity for isomeric stilbenes compared to standard C18.

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Flow Rate: 0.4 mL/min.[2]

MRM Transitions (Negative Mode ESI):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Note |

| Piceatannol | 243.1 | 175.1 / 159.1 | 25 | Quantifier / Qualifier |

| Pic-Glucuronide | 419.1 | 243.1 | 20 | Loss of Glucuronic acid |

| Pic-Sulfate | 323.0 | 243.1 | 25 | Loss of Sulfate group |

| Methyl-Pic | 257.1 | 242.1 | 25 | Isorhapontigenin/Rhapontigenin |

Note: Since commercial standards for specific conjugates (e.g., cis-piceatannol-3'-O-glucuronide) are unavailable, quantify them as "Piceatannol Equivalents" using the parent parent curve, or treat with β-glucuronidase/sulfatase to confirm identity.

Metabolic Mapping

Piceatannol undergoes extensive Phase II metabolism.[3][4] The cis isomer may exhibit different affinity for UGTs (UDP-glucuronosyltransferases) and SULTs (Sulfotransferases) due to steric hindrance.

Figure 2: Primary metabolic pathways. Note that methylation (via COMT) is a significant pathway for piceatannol, forming isorhapontigenin.[3]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction with silanols | Use a column with high end-capping; ensure Formic Acid is fresh. |

| Low Recovery | Oxidation during lysis | Increase Ascorbic Acid to 0.5%; ensure lysis is performed on ice. |

| Isomer Merging | Poor chromatographic resolution | Switch from C18 to Biphenyl column; lower gradient slope (e.g., 1% B/min). |

| High Background | Plasticware contamination | Use glass inserts and tubes for all extraction steps; avoid PEG-containing soaps. |

References

-

Setoguchi, Y., et al. (2014). Piceatannol, a natural analog of resveratrol: Its metabolic fate and distribution in rats.[5] Journal of Clinical Biochemistry and Nutrition.

-

Roupe, K.A., et al. (2006). Pharmacokinetics of selected stilbenes: rhapontigenin, piceatannol and pinostilbene in rats. Journal of Pharmacy and Pharmacology.

-

Piotrowska, H., et al. (2012). Biological activity of piceatannol: leaving the shadow of resveratrol. Mutation Research/Reviews in Mutation Research.

-

Kukreja, A., et al. (2014). UV-induced conversion of trans-resveratrol to cis-resveratrol in different solvent systems. (Methodology applicable to piceatannol).[2][4][6][7][8][9] Note: Inferred methodology from resveratrol analog studies.

-

Chen, L., et al. (2016). Pharmacokinetics and bioavailability of piceatannol after intravenous and oral administration in rats. International Journal of Pharmaceutics.

Sources

- 1. LC–PDA–MS/MS-Based Dereplication Guided Isolation of a New Optical Isomer of 19,20-Epoxycytochalasin-N and Its Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. currentseparations.com [currentseparations.com]

- 3. Biotransformation of Piceatannol, a Dietary Resveratrol Derivative: Promises to Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Biosynthesis of Piceatannol from Resveratrol in Grapevine Can Be Mediated by Cresolase-Dependent Ortho-Hydroxylation Activity of Polyphenol Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. Predicting phase-I metabolism of piceatannol: an in silico study - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving cis-piceatannol stability in DMEM cell culture medium

Core Directive: The Dual-Instability Challenge

Working with cis-piceatannol in cell culture presents a unique "dual-instability" challenge that distinguishes it from standard stilbenoid research. Unlike the more common trans-isomer, cis-piceatannol fights a war on two fronts:

-

Thermodynamic Reversion: It naturally seeks to isomerize back to the more stable trans-form or cyclize under UV light.

-

Chemical Oxidation: Like all catecholic stilbenes, it rapidly auto-oxidizes in DMEM (pH 7.4) into quinones and dimers.

This guide provides a validated technical framework to stabilize cis-piceatannol, ensuring that the biological effects you observe are attributable to the specific isomer and not its degradation products.

Part 1: The Chemistry of Instability (Troubleshooting Fundamentals)

Q: Why does my medium turn yellow/brown within hours of adding piceatannol? A: This is the hallmark of catechol oxidation . Piceatannol contains a catechol moiety (3',4'-dihydroxyl group). In the slightly alkaline environment of DMEM (pH 7.4) and in the presence of dissolved oxygen, this group deprotonates and oxidizes into an o-quinone. These highly reactive quinones then polymerize to form brown pigments (dimers and trimers) or react covalently with serum proteins (thiol-conjugation).

-

Impact: You are effectively dosing your cells with hydrogen peroxide (a byproduct of this oxidation) and random polymers, not cis-piceatannol.

Q: Is cis-piceatannol more unstable than the trans isomer? A: Yes, significantly. While both isomers suffer from oxidation, the cis-isomer is photochemically volatile .

-

The cis Trap: Under standard laboratory lighting (fluorescent), cis-piceatannol absorbs UV/blue light and photo-isomerizes back to trans-piceatannol or undergoes electrocyclic ring closure to form phenanthrene derivatives.

-

The Result: Without strict light protection, a "cis" experiment becomes a "trans" experiment within 30–60 minutes.

Part 2: Formulation & Preparation (The Stock Solution)

Q: What is the optimal solvent system for cis-piceatannol? A: Anhydrous DMSO (Dimethyl Sulfoxide).

-

Why: Piceatannol is stable in DMSO at -20°C for weeks.[1] Avoid ethanol or methanol for long-term storage, as they can facilitate esterification or faster oxidation if not strictly anhydrous.

-

Protocol: Prepare a high-concentration stock (e.g., 10–50 mM) in amber glass vials. Flush the headspace with nitrogen or argon gas before sealing to remove oxygen.

Q: Can I store the stock at 4°C? A: No. Store at -20°C or -80°C. At 4°C, the viscosity of DMSO allows slow diffusion of oxygen, leading to gradual oxidation. Freezing arrests this process.

Part 3: Optimizing the Culture Environment (The DMEM Problem)

Q: Why is DMEM specifically problematic for piceatannol? A: DMEM is an "oxidation reactor" for polyphenols due to three factors:

-

pH 7.4: Promotes deprotonation of the catechol hydroxyls.

-

Bicarbonate Buffer: Facilitates auto-oxidation rates higher than HEPES buffers.

-

Transition Metals: Trace iron and copper in DMEM (and FBS) catalyze the Fenton reaction, accelerating quinone formation.

Q: How do I stabilize it in the well plate? A: You must use an antioxidant co-treatment . The most validated method is the addition of Ascorbic Acid (Vitamin C) or the enzyme Superoxide Dismutase (SOD) .

-

Recommendation: Add 0.5 mM – 1.0 mM Ascorbic Acid to the DMEM immediately before adding piceatannol.

-

Mechanism: Ascorbic acid reduces the o-quinone intermediate back to the catechol form, effectively "recycling" the piceatannol and consuming the oxygen radicals.

Q: Does Fetal Bovine Serum (FBS) help? A: It is a double-edged sword.

-

Pros: Albumin in FBS binds piceatannol, creating a "reservoir" that slows free oxidation.

-

Cons: This binding reduces the free drug concentration available to enter cells. Furthermore, serum enzymes can metabolize the compound.

-

Verdict: Use low-serum conditions (1-2% FBS) if your cells tolerate it, or validate the effective free concentration if using 10% FBS.

Part 4: Experimental Protocols

Protocol A: Preparation of Stabilized cis-Piceatannol Media

Use this protocol for all cell treatments to ensure >90% retention of the parent molecule over 24 hours.

Reagents:

-

cis-Piceatannol (Solid, stored in dark)

-

DMSO (Anhydrous, HPLC grade)

-

L-Ascorbic Acid (Sigma A4544 or equivalent)

-

DMEM (Phenol-red free preferred for spectrophotometric monitoring)

Step-by-Step:

-

Dark Room Setup: Perform all steps under yellow safety lights or in a darkened room to prevent cis-to-trans isomerization.

-

Stock Prep: Dissolve cis-piceatannol in DMSO to 50 mM. Aliquot into single-use amber tubes. Store at -80°C.

-

Antioxidant Buffer: Prepare a fresh 100 mM Ascorbic Acid solution in PBS. Filter sterilize (0.22 µm). Do not store this; make fresh daily.

-

Media Formulation:

-

Take the required volume of DMEM.

-

Add Ascorbic Acid to a final concentration of 0.5 mM (e.g., 5 µL of 100 mM stock per 1 mL media).

-

Vortex gently.

-

-

Spike: Add the cis-piceatannol stock to the media to reach your target concentration (e.g., 10–50 µM).

-

Incubation: Apply to cells immediately. Wrap plates in aluminum foil during incubation at 37°C.

Protocol B: Validation of Stability (HPLC)

Do not assume stability; prove it.

-

Sampling: Collect 100 µL of media from the well at t=0, 6h, 12h, and 24h.

-

Stabilization: Immediately add 100 µL of acidified methanol (MeOH + 0.1% Formic Acid) to quench oxidation and precipitate proteins.

-

Analysis: Inject onto a C18 Reverse-Phase HPLC column.

-

Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).

-

Detection: UV at 306 nm (characteristic stilbene absorbance).

-

Success Criteria: The cis-piceatannol peak should remain >80% of the t=0 area at 24h.

-

Part 5: Visualization of Instability Pathways

The following diagram illustrates the degradation pathways you are fighting against. Note the distinct triggers for Isomerization (Light) vs. Oxidation (pH/Media).

Figure 1: Degradation pathways of cis-piceatannol in culture media and targeted stabilization points.

Part 6: Troubleshooting Decision Tree

Use this logic flow to diagnose stability issues in your current setup.

Figure 2: Diagnostic workflow for identifying the root cause of piceatannol instability.

Summary Data: Stability Comparison

| Condition | T½ (Half-life) | Primary Degradation Product |

| DMEM (37°C, Light) | < 30 mins | trans-isomer + Quinones |

| DMEM (37°C, Dark) | ~ 2–4 hours | Quinones -> Dimers |

| DMEM + 0.5mM Ascorbic Acid | > 24 hours | Minimal degradation |

| DMSO (-20°C) | > 6 months | Stable |

References

-

Cheong, M. S., et al. (2024). Stability of Piceatannol in Dulbecco's Modified Eagle's Medium by In Situ UPLC-MS/MS Analysis.[1][2] Natural Product Communications, 19(1).[1] Link

-

Piotrowska, H., et al. (2012). Biological activity of piceatannol: Leaving the shadow of resveratrol. Mutation Research/Reviews in Mutation Research, 750(1), 60-82. Link

-

BenchChem Technical Support. Light sensitivity and proper storage conditions for Piceatannol. Link

-

Kershaw, J., et al. Piceatannol Antagonizes Lipolysis by Promoting Autophagy-Lysosome-Dependent Degradation of Lipolytic Protein Clusters in Adipocytes. Nih.gov. Link

-

Rossi, M., et al. (2023). Nutritional epigenomic and DNA-damage modulation effect of natural stilbenoids. Scientific Reports. Link

Sources

Technical Support Center: Optimizing HPLC Separation of Cis- and Trans-Piceatannol Isomers

Welcome to the technical support center for the HPLC separation of cis- and trans-piceatannol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating cis- and trans-piceatannol isomers by HPLC?

A1: The main challenge lies in their structural similarity. As geometric isomers, cis- and trans-piceatannol have identical chemical formulas and molecular weights, differing only in the spatial arrangement of substituents around the carbon-carbon double bond. This results in very similar physicochemical properties, such as polarity, making their separation by conventional chromatography difficult. Achieving baseline resolution often requires careful optimization of chromatographic conditions.[1]

Q2: Which type of HPLC column is most effective for this separation?

A2: A reversed-phase C18 column is the most commonly used and generally effective stationary phase for separating piceatannol isomers.[2][3] The nonpolar C18 stationary phase allows for separation based on subtle differences in the isomers' hydrophobicity. The more linear and planar trans isomer typically has a stronger interaction with the stationary phase, leading to a longer retention time compared to the less planar cis isomer.[1] For particularly challenging separations, columns with different selectivities, such as phenyl-hexyl phases, could be explored to leverage alternative interactions like π-π stacking with the aromatic rings of piceatannol.

Q3: What are the typical mobile phase compositions used for this separation?

A3: The mobile phase for reversed-phase separation of piceatannol isomers usually consists of a mixture of an aqueous solvent and an organic modifier. Common choices include:

-

Aqueous Phase: Water, often acidified with a small amount of formic acid (e.g., 0.1%) or phosphoric acid.[2][3][4] Acidification helps to suppress the ionization of the phenolic hydroxyl groups of piceatannol, leading to sharper peaks and more reproducible retention times.[5]

-

Organic Modifier: Acetonitrile or methanol are the most common organic solvents used.[2][3] Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[6]

The separation is typically performed using a gradient elution, where the proportion of the organic modifier is gradually increased over time to ensure the elution of both isomers with good peak shape and resolution.[2][7]

Q4: What is the optimal detection wavelength for piceatannol isomers?

A4: Piceatannol isomers exhibit strong UV absorbance. A detection wavelength of around 320 nm is commonly used for their quantification.[3] Using a photodiode array (PDA) detector is advantageous as it allows for the acquisition of the full UV spectrum of each peak, which can aid in peak identification and purity assessment.[3]

Q5: How can I prevent the isomerization of piceatannol during analysis?

A5: Trans-piceatannol, the more stable isomer, can undergo photoisomerization to the cis form when exposed to UV light or even daylight.[1] To minimize this, it is crucial to protect samples and standards from light by using amber vials and minimizing exposure to ambient light during sample preparation and analysis.[8] Additionally, piceatannol can be unstable at high temperatures, so avoiding prolonged exposure to elevated temperatures during sample preparation and storage is recommended.[3][9]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the HPLC separation of cis- and trans-piceatannol isomers.

Issue 1: Poor Resolution Between cis and trans Isomer Peaks

Question: I am not achieving baseline separation between my cis- and trans-piceatannol peaks. How can I improve the resolution?

Answer: Improving the resolution of geometric isomers requires a systematic approach to optimizing your HPLC method. Here are the key parameters to investigate:

1. Optimize the Mobile Phase Composition:

-

Adjust the Organic Modifier Percentage: Small changes in the percentage of acetonitrile or methanol can have a significant impact on selectivity.[10] If using an isocratic method, systematically vary the organic modifier concentration in small increments (e.g., 1-2%). For gradient methods, try altering the gradient slope to increase the separation between the two isomers. A shallower gradient often improves the resolution of closely eluting peaks.[10]

-

Change the Organic Modifier: If optimizing the ratio of your current organic modifier is insufficient, switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.[11]

-

Modify the Aqueous Phase pH: The pH of the mobile phase can influence the ionization state of piceatannol's hydroxyl groups, which in turn affects its retention.[11] Ensure the pH is consistent and consider small adjustments to optimize selectivity. Using a buffer can help maintain a stable pH.[12]

2. Adjust the Column Temperature:

-

Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting selectivity and resolution.[5][12] Experiment with adjusting the column temperature in 5-10°C increments (e.g., from 25°C to 45°C) to see if resolution improves.

3. Reduce the Flow Rate:

-

Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.[5] Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min, for example.

4. Consider a Different Stationary Phase:

-

If the above optimizations are not sufficient, a different column chemistry may be necessary. While C18 is standard, a phenyl-based column could provide alternative selectivity through π-π interactions with the aromatic rings of piceatannol.

Issue 2: Peak Tailing for One or Both Isomer Peaks

Question: My piceatannol peaks are exhibiting significant tailing. What are the potential causes and how can I fix this?

Answer: Peak tailing is a common issue in HPLC and can be caused by a variety of factors.[13] Here's a systematic approach to troubleshooting this problem:

1. Chemical and Column-Related Causes:

-

Secondary Interactions with Silanol Groups: The most common cause of peak tailing for compounds with hydroxyl groups like piceatannol is interaction with exposed silanol groups on the silica-based stationary phase.[13][14]

-

Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, leading to peak tailing.[15][16]

-

Solution: Try flushing the column with a strong solvent (e.g., isopropanol or methylene chloride, ensuring compatibility with your column) to remove contaminants.[17] If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[15][16]

-

2. Instrumental and Methodological Causes:

-

Column Overload: Injecting too much sample can lead to peak tailing.[14][15]

-

Solution: Dilute your sample and inject a smaller amount to see if the peak shape improves.

-

-

Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[18]

-

Solution: Ensure that the connecting tubing is as short and narrow as possible.

-

Issue 3: Irreproducible Retention Times

Question: The retention times for my piceatannol isomers are drifting between injections. What could be causing this?

Answer: Drifting retention times can compromise the reliability of your results. The most common causes are related to the mobile phase, column equilibration, and temperature fluctuations.

1. Mobile Phase Issues:

-

Inadequate Equilibration: If you have changed the mobile phase composition or are running a gradient, the column may not be fully equilibrated before the next injection.[19]

-

Solution: Ensure that the column is equilibrated with the initial mobile phase conditions for a sufficient amount of time (at least 10-15 column volumes) before each injection.

-

-

Mobile Phase Composition Change: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component.[19]

-

Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.

-

-

Inconsistent Mobile Phase Preparation: Minor variations in the preparation of the mobile phase can lead to shifts in retention time.[12]

-

Solution: Use precise measurements when preparing the mobile phase and ensure it is thoroughly mixed.

-

2. Temperature Fluctuations:

-

Changes in ambient temperature can affect the viscosity of the mobile phase and the column temperature, leading to shifts in retention times.[19]

-

Solution: Use a column oven to maintain a constant and controlled temperature.

-

3. System Leaks:

-

A leak in the HPLC system can cause pressure fluctuations and lead to erratic retention times.[19]

-

Solution: Check all fittings and connections for any signs of leaks.

-

Experimental Protocols and Data

General HPLC Method for Piceatannol Isomer Separation

This protocol provides a starting point for the separation of cis- and trans-piceatannol isomers. Optimization will likely be required based on your specific instrumentation and sample matrix.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)[3] |

| Mobile Phase A | Water with 0.1% Formic Acid[2][3] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |

| Gradient | 10-60% B over 20 minutes[2] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C[2] |

| Injection Volume | 10-20 µL[2] |

| Detection | UV at 320 nm[3] |

Method Optimization Workflow

The following diagram illustrates a systematic approach to optimizing the separation of cis- and trans-piceatannol isomers.

Caption: A systematic workflow for optimizing the HPLC separation of piceatannol isomers.

References

-

Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

-

GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

-

LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

-

Yau, W. W. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

-

Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

- Li, Y., et al. (2011). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.

- Lai, C. S., et al. (2021).

- Sathish Kumar, R., et al. (2015). Isolation and Characterization of the Anticancer Compound Piceatannol from Sophora Interrupta Bedd. Pharmacognosy Research, 7(4), 338-344.

- Krambeck, K., et al. (2020). Identification and Quantification of Stilbenes (Piceatannol and Resveratrol) in Passiflora edulis By-Products. Foods, 9(4), 514.

-

ResearchGate. (n.d.). HPLC chromatogram of piceatannol (P), internal standard (IS), and an endogenous peak present in blank serum (E). Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of isomers of resveratrol dimer and their analogues from wine grapes by HPLC/MSn and HPLC/DAD-UV. Retrieved from [Link]

-

ResearchGate. (2024, September 26). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? Retrieved from [Link]

- Wang, Y., et al. (2022). Stability of Piceatannol in Dulbecco's Modified Eagle's Medium by In Situ UPLC-MS/MS Analysis. Molecules, 27(12), 3845.

-

MSU Chemistry. (2018, November 29). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Retrieved from [Link]

- Messiad, H., et al. (2013). Reversed phase High Performance Liquid Chromatography used for the physicochemical and thermodynamic characterization of piceatannol/β-cyclodextrin complex.

- Lai, C. S., et al. (2021). Selective Extraction of Piceatannol from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes. International Journal of Molecular Sciences, 22(12), 6248.

-

SIELC Technologies. (n.d.). Separation of Piceatannol on Newcrom R1 HPLC column. Retrieved from [Link]

- Moore, A. W., & Jorgenson, J. W. (1993). Resolution of cis and trans isomers of peptides containing proline using capillary zone electrophoresis. Analytical Chemistry, 65(24), 3550-3560.

- Dawa, D., et al. (2020).

-

Mastelf. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

-

Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

-

ResearchGate. (2025, October 15). Selective Extraction of Piceatannol from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes. Retrieved from [Link]

- Ye, M., et al. (2007). An Effective Sample Preparation Approach for Screening the Anticancer Compound Piceatannol Using HPLC Coupled With UV and Fluorescence Detection.

-

Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

-

BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

- Rocha, S. M., et al. (2012). Determination of resveratrol, piceatannol and oxyresveratrol isomers in wines using stir bar sorptive extraction and gas chromatography-mass spectrometry.

- Romero-Pérez, A. I., et al. (2001). Method for the quantitative extraction of resveratrol and piceid isomers in grape berry skins. Effect of powdery mildew on the stilbene content. Journal of Agricultural and Food Chemistry, 49(1), 210-215.

-

Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro metabolism study of resveratrol and identification and determination of its metabolite piceatannol by LC–EC and LC–MS/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Flow diagram for the extraction and separation by HPLC of piceatannol and resveratrol. Retrieved from [Link]

-

Agilent. (2007, October 11). HPLC Column and Separation and Separation Troubleshooting. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mastelf.com [mastelf.com]

- 7. scienceopen.com [scienceopen.com]

- 8. An effective sample preparation approach for screening the anticancer compound piceatannol using HPLC coupled with UV and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective Extraction of Piceatannol from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]

- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 14. gmpinsiders.com [gmpinsiders.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. agilent.com [agilent.com]

- 17. agilent.com [agilent.com]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]

Technical Support Center: Stereoselective Synthesis of cis-Piceatannol

Welcome to the technical support center for the stereoselective synthesis of cis-piceatannol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining this specific stereoisomer. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered in the laboratory.

The synthesis of the cis-isomer of piceatannol presents a unique set of challenges primarily due to its lower thermodynamic stability compared to the trans-isomer. This inherent instability often leads to isomerization during synthesis, workup, and purification, resulting in low yields and impure products. This guide provides practical, field-proven insights to overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of cis-piceatannol, providing potential causes and actionable solutions.

| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |

| Low or no yield of cis-piceatannol | Reaction not favoring cis-isomer formation: Certain reaction conditions naturally favor the more stable trans-isomer. | - For Wittig reactions: Employ non-stabilized ylides, as they tend to favor the formation of cis-alkenes.[1][2] The use of salt-free conditions can also enhance cis-selectivity. The steric bulk of the aldehyde and the ylide can also influence the cis/trans ratio.[3] - For alkyne semi-hydrogenation: Ensure the use of a properly prepared and "poisoned" Lindlar's catalyst to prevent over-reduction to the alkane and favor syn-addition of hydrogen, leading to the cis-alkene.[4][5][6] |

| Isomerization to the trans-isomer: The cis-isomer can readily isomerize to the more stable trans-isomer, especially when exposed to heat, light, or acidic/basic conditions during the reaction or workup.[7] | - Minimize heat: Conduct reactions at the lowest possible temperature and avoid prolonged heating during workup. Use a rotary evaporator at low temperatures for solvent removal. - Protect from light: Wrap reaction vessels and storage containers in aluminum foil to prevent photoisomerization.[8][9] - Neutral workup: Use neutral or near-neutral conditions for extraction and washing steps to avoid acid- or base-catalyzed isomerization. | |

| Degradation of piceatannol: The polyhydroxylated nature of piceatannol makes it susceptible to oxidation. | - Use degassed solvents: Purge solvents with an inert gas (e.g., argon or nitrogen) before use to remove dissolved oxygen. - Work under an inert atmosphere: Conduct the reaction and workup under an inert atmosphere to minimize contact with oxygen. | |

| Difficult separation of cis and trans isomers | Similar polarities of the isomers: The structural similarity of cis- and trans-piceatannol can make their separation by standard column chromatography challenging. | - High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is often the most effective method for separating stilbene isomers.[10][11] Method development may be required to optimize the mobile phase composition and gradient for baseline separation.[12][13][14] - Specialized chromatography: Chiral chromatography has also been shown to be effective in separating geometric isomers.[12] |

| Incomplete reaction or presence of starting materials | Inefficient reaction conditions: This can be due to a variety of factors, including catalyst deactivation, insufficient reagent stoichiometry, or suboptimal temperature. | - For Lindlar hydrogenation: Ensure the catalyst is active. If the reaction is sluggish, consider preparing a fresh batch of Lindlar's catalyst. Monitor the reaction progress closely by TLC or HPLC to avoid over-reduction.[15] - For Wittig reactions: Ensure the ylide is properly formed by using a strong, non-nucleophilic base and anhydrous conditions.[16] The presence of water can quench the ylide. |

| Side reactions and byproduct formation | Reactive functional groups: The phenolic hydroxyl groups of piceatannol can undergo side reactions if not properly protected. | - Use of protecting groups: Protect the hydroxyl groups with suitable protecting groups (e.g., methoxymethyl (MOM), benzyl (Bn), or silyl ethers) that are stable to the reaction conditions and can be removed without causing isomerization of the double bond.[17][18] |

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing cis-piceatannol?

The main challenge is the thermodynamic instability of the cis-isomer compared to its trans counterpart. The cis configuration introduces steric hindrance between the aromatic rings, making it energetically less favorable. This leads to a propensity for the cis-isomer to convert to the more stable trans-isomer, particularly when subjected to heat, light, or certain chemical conditions.[7]

Q2: Which synthetic routes are most effective for obtaining cis-piceatannol?

There are three primary strategies for the stereoselective synthesis of cis-piceatannol:

-

Partial Hydrogenation of an Alkyne: The semi-hydrogenation of a diarylacetylene precursor using a poisoned catalyst, such as Lindlar's catalyst, results in the syn-addition of hydrogen across the triple bond, yielding the cis-alkene.[4][5][6][19]

-

cis-Selective Wittig Reaction: While the standard Wittig reaction often produces a mixture of isomers, certain conditions, such as the use of non-stabilized ylides in aprotic, salt-free solvents, can favor the formation of the cis-alkene.[1][2]

-

Photochemical Isomerization: The irradiation of the more stable trans-piceatannol with UV light can induce isomerization to the cis-form.[20][21][22][23][24][25] This method is often used to generate the cis-isomer from the more readily available trans-isomer.

Q3: How can I prevent the isomerization of cis-piceatannol during purification?

To minimize isomerization during purification:

-

Avoid excessive heat: Use low temperatures for solvent evaporation.

-

Protect from light: Work in a dimly lit area or use amber-colored glassware or foil-wrapped containers.

-

Use neutral conditions: Avoid acidic or basic eluents in chromatography.

-

Work quickly: Minimize the time the compound is in solution or on a chromatography column.

Q4: What are the best methods to confirm the stereochemistry of my product?

A combination of spectroscopic techniques is recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The coupling constant (J-value) between the vinylic protons is diagnostic. For cis-stilbenes, the J-value is typically smaller (around 12 Hz) compared to trans-stilbenes (around 16 Hz).

-

High-Performance Liquid Chromatography (HPLC): Co-injection with an authentic standard of cis- and trans-piceatannol can confirm the identity of the isomers based on their retention times.[11][26]

-

UV-Vis Spectroscopy: trans-isomers generally have a longer wavelength of maximum absorbance (λmax) and a higher molar absorptivity compared to cis-isomers due to better conjugation in the more planar trans molecule.

Q5: Are protecting groups necessary for the synthesis of cis-piceatannol?

Yes, in most synthetic routes, the phenolic hydroxyl groups of piceatannol need to be protected.[17] This prevents unwanted side reactions such as O-alkylation or acylation and can improve the solubility of the intermediates in organic solvents. The choice of protecting group is critical, as it must be stable to the reaction conditions used to form the double bond and be removable under mild conditions that do not cause isomerization.[18][27]

Experimental Protocols & Workflows

Workflow for Stereoselective Synthesis of cis-Piceatannol

Caption: General workflow for the synthesis of cis-piceatannol.

Protocol 1: Semi-hydrogenation using Lindlar's Catalyst

This protocol describes the conversion of a protected diarylacetylene to cis-piceatannol.

Step 1: Preparation of Lindlar's Catalyst Lindlar's catalyst is a palladium catalyst poisoned with lead acetate and quinoline to reduce its activity and prevent over-reduction of the alkyne to an alkane.[4][5][6]

Step 2: Hydrogenation

-

Dissolve the protected diarylacetylene in a suitable solvent (e.g., ethyl acetate or ethanol) in a round-bottom flask.

-

Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

-

Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction progress by TLC or HPLC. The reaction is typically complete when the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure at low temperature.

Step 3: Deprotection and Purification

-

Deprotect the phenolic hydroxyl groups using appropriate conditions that will not cause isomerization (e.g., for MOM ethers, acidic conditions with careful monitoring).

-

Purify the crude cis-piceatannol by reversed-phase HPLC.

Protocol 2: cis-Selective Wittig Reaction

This protocol outlines the synthesis of cis-piceatannol from a protected benzyltriphenylphosphonium salt and a protected aromatic aldehyde.

Step 1: Preparation of the Phosphonium Ylide

-

Suspend the protected benzyltriphenylphosphonium salt in anhydrous THF under an inert atmosphere.[16]

-

Cool the suspension to -78 °C.

-

Add a strong, non-nucleophilic base (e.g., n-butyllithium or sodium hexamethyldisilazide) dropwise until the characteristic color of the ylide appears.

Step 2: Wittig Reaction

-

Dissolve the protected aromatic aldehyde in anhydrous THF and add it dropwise to the cold ylide solution.

-

Allow the reaction to stir at low temperature for a specified time, then slowly warm to room temperature.

-

Monitor the reaction by TLC or HPLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection and Purification

-

Proceed with the deprotection of the hydroxyl groups.

-

Purify the resulting cis-piceatannol using HPLC.

Protocol 3: Photochemical Isomerization

This protocol describes the conversion of trans-piceatannol to cis-piceatannol.

Step 1: Preparation of the Solution

-

Dissolve the protected trans-piceatannol in a suitable solvent (e.g., methanol or acetonitrile) in a quartz reaction vessel. The concentration should be low to prevent intermolecular reactions.

Step 2: UV Irradiation

-

Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) with a wavelength around 300-365 nm.[7]

-

Monitor the formation of the cis-isomer by HPLC at regular intervals. Prolonged irradiation can lead to degradation products.

-

Stop the irradiation when the desired ratio of cis- to trans-isomer is reached.

Step 3: Deprotection and Purification

-

Remove the solvent under reduced pressure.

-

Deprotect the hydroxyl groups.

-

Separate the cis-isomer from the remaining trans-isomer and any byproducts using preparative HPLC.

Data Summary

| Method | Key Reagents | Stereoselectivity | Common Issues |

| Lindlar Hydrogenation | Diarylacetylene, H₂, Lindlar's catalyst | High cis-selectivity | Catalyst poisoning, over-reduction, difficult to stop at the alkene stage.[15] |

| cis-Selective Wittig | Phosphonium salt, strong base, aldehyde | Moderate to high cis-selectivity with non-stabilized ylides | Formation of trans-isomer, difficult removal of triphenylphosphine oxide byproduct. |

| Photochemical Isomerization | trans-Piceatannol, UV light | Yields a mixture of cis and trans | Photodegradation, formation of byproducts, incomplete conversion, challenging purification.[22] |

Signaling Pathways and Logical Relationships

Logical Flow for Troubleshooting Low cis-Isomer Yield

Caption: Decision tree for troubleshooting low yields in cis-piceatannol synthesis.

References

- O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2008). Recycling the Waste: The Development of a Catalytic Wittig Reaction.

- Schertl, P. (1992). Synthese und Untersuchung von Stilbenen.

-

Wikipedia. (2024). Wittig reaction. [Link]

- Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. JulietHahn.com.

-

Chemistry LibreTexts. (2025). 8.8: Reduction of Alkynes. [Link]

- Bird, S. S., Marur, V. R., Sniatynski, M. J., Ben-Meir, A., & Cui, Q. (2015). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of the American Society for Mass Spectrometry, 26(7), 1196–1205.

- Saltiel, J., & Eaker, D. W. (1982). Photo-isomerization and the triplet state of stilbene. Journal of the American Chemical Society, 104(8), 2059-2065.

- Kumar, A., & Singh, R. (2025). Insight and scope of cis-selectivity of Wittig reaction for the synthesis of mono and multi-substituted stilbenes. ChemRxiv.

-

Wikipedia. (2024). Semi-hydrogenation of alkynes. [Link]

-

Khan Academy. (n.d.). Reduction of alkynes. [Link]

-

Ashenhurst, J. (2011). Partial Reduction of Alkynes With Lindlar’s Catalyst. Master Organic Chemistry. [Link]

- Kumar, A., & Singh, R. (2018). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 8(46), 25963-25993.

- Cherkasov, N., Murzin, D. Y., Catlow, C. R. A., & Chutia, A. (2021). Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. Catalysis Science & Technology, 11(16), 5564-5576.

-

Organic Chemistry Tutor. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. [Link]

- Gryczynski, I., Gryczynski, Z., & Lakowicz, J. R. (2003). Cis‐Trans Photoisomerization of Stilbenes and Stilbene‐Like Molecules. Photochemistry and Photobiology, 77(5), 467-473.

- Vitrac, X., Monti, J. P., Vercauteren, J., Deffieux, G., & Mérillon, J. M. (2002). Simple and rapid method for cis- and trans-resveratrol and piceid isomers determination in wine by high-performance liquid chromatography using chromolith columns.

-

Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Chromatography Forum. (2014). Separation of cis/trans isomers. [Link]

- Holmbom, B., Eckerman, C., & Reunanen, M. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules, 26(4), 1045.

- Wang, Y., & Liu, Y. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1230-1235.

- de Lourdes Reis, T., de Oliveira, E. C., de Oliveira, V. R., & de Oliveira, M. A. L. (2020). Identification and Quantification of Stilbenes (Piceatannol and Resveratrol) in Passiflora edulis By-Products. Molecules, 25(8), 1930.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

ResearchGate. (n.d.). HPLC chromatogram of piceatannol (P), internal standard (IS), and an endogenous peak present in blank serum (E). [Link]

-

ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. [Link]

- Rocha, W. R., & Barbatti, M. (2024). Photoisomerization pathways of trans-resveratrol. Physical Chemistry Chemical Physics, 26(36), 26343-26352.

- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.

- Google Patents. (n.d.).

-

ResearchGate. (2024). (PDF) Photoisomerization Pathways of trans-Resveratrol. [Link]

-

Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. [Link]

-

Leiden University. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. [Link]

-

ResearchGate. (2010). (PDF) Determination of resveratrol, piceatannol and oxyresveratrol isomers in wines using stir bar sorptive extraction and gas chromatography-mass spectrometry. [Link]

- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.

- Cvorovic, J., et al. (2022).

-

Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

- Holmbom, B., Eckerman, C., & Reunanen, M. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules, 26(4), 1045.

- Rich, R. R., & Fayer, M. D. (2020). Strong, Nonresonant Radiation Enhances Cis- Trans Photoisomerization of Stilbene in Solution. The Journal of Physical Chemistry A, 124(29), 6034–6042.

- Thakkar, K., Geahlen, R. L., & Cushman, M. (1993). Synthesis and Protein-Tyrosine Kinase Inhibitory Activity of Polyhydroxylated Stilbene Analogues of Piceatannol. Journal of Medicinal Chemistry, 36(20), 2950-2955.

- Rocha, W. R., & Barbatti, M. (2024). Photoisomerization pathways of trans-resveratrol. Physical Chemistry Chemical Physics, 26(36), 26343-26352.

-

ResearchGate. (n.d.). trans-Resveratrol photochemical isomerization and electrocyclization/oxidation. [Link]

Sources

- 1. Wittig Reaction [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Khan Academy [khanacademy.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Photoisomerization pathways of trans -resveratrol - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02373K [pubs.rsc.org]

- 8. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and Quantification of Stilbenes (Piceatannol and Resveratrol) in Passiflora edulis By-Products [mdpi.com]

- 12. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. orgosolver.com [orgosolver.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jocpr.com [jocpr.com]

- 19. Semi-hydrogenation of alkynes - Wikipedia [en.wikipedia.org]

- 20. Photo-isomerization and the triplet state of stilbene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Effect of Natural Deep Eutectic Solvents on trans-Resveratrol Photo-Chemical Induced Isomerization and 2,4,6-Trihydroxyphenanthrene Electro-Cyclic Formation [mdpi.com]

- 23. Strong, Nonresonant Radiation Enhances Cis- Trans Photoisomerization of Stilbene in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Photoisomerization pathways of trans-resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Simple and rapid method for cis- and trans-resveratrol and piceid isomers determination in wine by high-performance liquid chromatography using chromolith columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

Technical Support Center: Navigating the Challenges of cis-Piceatannol Solubility in Aqueous Buffers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-piceatannol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of solubilizing and stabilizing this promising bioactive compound in aqueous buffers for experimental use. Our focus is on providing not just protocols, but the scientific reasoning behind them to ensure the integrity and reproducibility of your research.

Introduction: The cis-Piceatannol Conundrum

Piceatannol, a structural analog of resveratrol, has garnered considerable interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2] Like resveratrol, piceatannol exists as both trans and cis isomers. While the trans-isomer is more common and generally considered more stable, the cis-isomer also exhibits significant biological activity. However, a major hurdle in studying cis-piceatannol is its very low solubility in aqueous solutions, a critical requirement for most in vitro and cellular assays. This guide is designed to equip you with the knowledge and techniques to overcome this challenge.

Frequently Asked Questions (FAQs)

Q1: Why is my cis-piceatannol not dissolving in my aqueous buffer (e.g., PBS, cell culture media)?

A1: This is the most common issue researchers face. cis-Piceatannol, like its trans counterpart, is a lipophilic molecule with poor water solubility.[3][4] Direct addition of crystalline cis-piceatannol to an aqueous buffer will almost certainly result in precipitation or an insoluble suspension. The hydroxyl groups on the stilbene backbone, while contributing to some polarity, are not sufficient to overcome the hydrophobicity of the overall structure.

Q2: I've managed to dissolve cis-piceatannol in an organic solvent first, but it precipitates when I dilute it into my aqueous buffer. What's happening?

A2: This is a classic problem of solvent-shifting precipitation. While cis-piceatannol is soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol, rapidly introducing this organic stock solution into an aqueous buffer can cause the compound to crash out of solution as it encounters a less favorable solvent environment. The key is to control the dilution process carefully to maintain a supersaturated but stable solution.

Q3: How can I prepare a stable stock solution of cis-piceatannol?

A3: For long-term storage, it is best to store cis-piceatannol as a dry powder at -20°C, protected from light. For experimental use, preparing a high-concentration stock solution in an appropriate organic solvent is the recommended first step.

Recommended Solvents for Stock Solutions:

| Solvent | Typical Stock Concentration | Storage Conditions |

| Dimethyl Sulfoxide (DMSO) | 10-20 mg/mL | -20°C, desiccated, protected from light |

| Ethanol (anhydrous) | 10 mg/mL | -20°C, protected from light |

Causality behind the choice: DMSO and ethanol are effective at disrupting the crystal lattice of piceatannol and solvating the molecule. It is crucial to use anhydrous solvents to prevent the introduction of water, which can reduce solubility and potentially promote degradation.

Q4: What is the best way to dilute my cis-piceatannol stock solution into my aqueous experimental buffer?

A4: The success of this step is critical for obtaining a usable working solution. Here is a step-by-step protocol designed to minimize precipitation:

Protocol for Preparing Aqueous Working Solutions of cis-Piceatannol:

-

Prepare a High-Concentration Stock: Dissolve your cis-piceatannol in 100% DMSO or ethanol to a concentration of at least 10 mg/mL.

-

Warm the Stock Solution: Gently warm the stock solution to room temperature before use.

-

Pre-warm the Aqueous Buffer: Warm your experimental buffer (e.g., PBS, cell culture medium) to 37°C. This can slightly increase the solubility of the compound.

-

Serial Dilution is Key: Perform serial dilutions of your stock solution in the organic solvent to get closer to your final desired concentration before introducing it to the aqueous buffer.

-

Controlled Dilution with Vortexing: While vigorously vortexing the pre-warmed aqueous buffer, add the cis-piceatannol stock solution dropwise. This rapid mixing helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.

-

Final Organic Solvent Concentration: Aim to keep the final concentration of the organic solvent in your working solution as low as possible (ideally ≤0.5% for DMSO in cell-based assays) to avoid solvent-induced artifacts.

Self-Validating System: After preparing your final working solution, visually inspect it for any signs of precipitation. For critical experiments, it is advisable to centrifuge the solution and measure the concentration of the supernatant using a validated analytical method like HPLC to confirm the actual concentration in solution.

Q5: My cis-piceatannol solution seems to lose its effectiveness over time. Why is this happening?

A5: cis-Piceatannol is susceptible to degradation and isomerization in solution, especially in aqueous environments. Several factors can contribute to this instability:

-

Isomerization: cis-Stilbenes can isomerize to the more stable trans-form, particularly when exposed to light.

-

Oxidation: The polyphenol structure of piceatannol makes it prone to oxidation, especially at neutral or alkaline pH and in the presence of oxygen.

-

Temperature: Higher temperatures can accelerate both isomerization and degradation.[5]

A study on the stability of piceatannol in Dulbecco's Modified Eagle's Medium (DMEM) showed that it is unstable under typical cell culture conditions (37°C), leading to the formation of various degradation products.[6]

Troubleshooting Guide

| Problem | Potential Cause | Troubleshooting Steps |

| Immediate Precipitation Upon Dilution | - Stock solution concentration is too high.- Dilution into aqueous buffer is too rapid.- Aqueous buffer is too cold. | - Use a more dilute stock solution for the final dilution step.- Add the stock solution dropwise while vigorously vortexing the buffer.- Pre-warm the aqueous buffer to 37°C. |

| Cloudy or Hazy Solution | - Micro-precipitation of cis-piceatannol. | - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.- Consider using a solubility-enhancing excipient (see below). |

| Inconsistent Experimental Results | - Degradation or isomerization of cis-piceatannol in the working solution.- Inaccurate concentration of the working solution due to precipitation. | - Prepare fresh working solutions immediately before each experiment.- Protect solutions from light at all times.- Add a stabilizing agent like ascorbic acid to the buffer.[7]- Validate the concentration of your working solution with HPLC. |

Advanced Strategies for Enhancing cis-Piceatannol Solubility and Stability

For applications requiring higher concentrations or enhanced stability of cis-piceatannol, several formulation strategies can be employed.

Use of Co-solvents

Incorporating a small percentage of a water-miscible organic co-solvent in the final aqueous buffer can significantly improve the solubility of lipophilic compounds.

-

Ethanol: Can be used in final concentrations of up to 5-10% in some in vitro assays, but its effects on cellular systems must be carefully controlled.

-

Propylene Glycol (PG) or Polyethylene Glycol (PEG): These are less volatile and often less toxic than ethanol and can be effective at increasing solubility.

Cyclodextrin Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules like cis-piceatannol, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.

-

β-Cyclodextrin and its derivatives (e.g., HP-β-CD, SBE-β-CD): These are commonly used in pharmaceutical formulations to enhance the solubility and bioavailability of various drugs.

Workflow for Cyclodextrin Encapsulation:

Caption: Workflow for preparing a cis-piceatannol-cyclodextrin inclusion complex.

Liposomal Formulations

Liposomes are microscopic spherical vesicles composed of a lipid bilayer. They can encapsulate both hydrophilic and lipophilic compounds. For cis-piceatannol, it would be entrapped within the lipid bilayer. Liposomal formulations can significantly increase the solubility and stability of the encapsulated compound.[8][9]

Conceptual Diagram of a Liposomal Formulation:

Sources

- 1. Piceatannol: a natural stilbene with a broad spectrum of biological activities | Research, Society and Development [rsdjournal.org]

- 2. Piceatannol induces regulatory T cells and modulates the inflammatory response and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. Enhancing Solubility and Bioefficacy of Stilbenes by Liposomal Encapsulation—The Case of Macasiamenene F - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Optimization of Stilbene Isomer Dosing for In-Vivo Efficacy Studies with a Focus on cis-Piceatannol

Introduction: The study of stilbenoids, such as piceatannol and its analogue resveratrol, offers significant promise in drug development for a range of chronic diseases.[1][2] However, translating in vitro findings into robust in vivo efficacy is frequently hampered by challenges related to their low bioavailability, rapid metabolism, and inherent structural instability. This guide addresses a critical, yet often overlooked, aspect of this challenge: the impact of cis-trans isomerization on experimental outcomes. While trans-piceatannol is the more stable and commonly studied isomer, understanding the unique properties and handling requirements of cis-piceatannol is paramount for accurate and reproducible research.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of dosing cis-piceatannol in vivo. We will delve into the causality behind experimental choices, from formulation to analysis, to ensure your studies are built on a foundation of scientific integrity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between cis- and trans-piceatannol, and why is it critical for my in vivo study?